3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one
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Overview
Description
3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound that features a unique combination of pyrazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multi-step reactions starting from commercially available precursors. One common route involves the cyclocondensation of 1-ethyl-3,5-dimethylpyrazole with a suitable benzimidazole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and methods are often developed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazole and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings.
Scientific Research Applications
3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL derivatives: These compounds share the pyrazole moiety and exhibit similar chemical properties.
BENZIMIDAZOLE derivatives: Compounds containing the benzimidazole ring are structurally related and may have comparable biological activities.
Uniqueness
The uniqueness of 3A-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
3a-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-hydroxy-4H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-4-20-11(3)15(10(2)19-20)17-9-14(22)16(23)21(17)13-8-6-5-7-12(13)18-17/h5-9,18,22H,4H2,1-3H3 |
InChI Key |
AVBMFFOIOLDHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C23C=C(C(=O)N2C4=CC=CC=C4N3)O)C |
Origin of Product |
United States |
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